3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one

vasorelaxation calcium channel selectivity cardiovascular pharmacology

3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one, commonly known as fraxinellone (CAS 28808-62-0), is a degraded limonoid (molecular formula C14H16O3, MW 232.28 g/mol) primarily isolated from Dictamnus dasycarpus and other Rutaceae species. It belongs to the tetrahydroisobenzofuranone subclass of terpenoid lactones.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
Cat. No. B12463583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3
InChIInChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3
InChIKeyXYYAFLHHHZVPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one (Fraxinellone) – Procurement-Relevant Identity and Class Positioning


3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one, commonly known as fraxinellone (CAS 28808-62-0), is a degraded limonoid (molecular formula C14H16O3, MW 232.28 g/mol) primarily isolated from Dictamnus dasycarpus and other Rutaceae species [1][2]. It belongs to the tetrahydroisobenzofuranone subclass of terpenoid lactones. Major in-class analogs and co-occurring compounds include dictamnine (a furoquinoline alkaloid), obacunone, limonin, and rutaevin (all furan-containing limonoids), as well as commercial botanical insecticides such as toosendanin [3][4]. Fraxinellone exhibits a multi-target pharmacological profile that distinguishes it from these structurally or taxonomically related compounds.

Why In-Class Substitution of 3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one Is Not Advisable


Compounds co-occurring in Cortex Dictamni (e.g., dictamnine, obacunone, limonin) share taxonomic origin but diverge sharply in pharmacological mechanism, target selectivity, and toxicity profile [1][2]. Fraxinellone is the only member of this furanoterpenoid group that functions as a dual PD-L1/HIF-1α inhibitor in cancer models and the only one that exhibits significant mechanism-based hepatotoxicity through CYP450-mediated furan ring bioactivation [3][4]. Simply replacing fraxinellone with dictamnine or obacunone therefore alters both therapeutic target engagement and safety liability. The quantitative evidence below substantiates why fraxinellone must be evaluated as a discrete chemical entity for research procurement or industrial development.

Quantitative Differentiation Evidence for 3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one (Fraxinellone)


Selective Voltage-Dependent Ca2+ Channel Blockade vs. Dictamine's Dual-Channel Mechanism

Fraxinellone acts as a selective blocker of voltage-dependent Ca2+ channels (VDCCs), whereas dictamine (dictamnine) inhibits both VDCCs and receptor-operated Ca2+ channels [1]. In rat thoracic aorta, fraxinellone inhibited K⁺ (60 mM)-induced Ca2+ contraction with an IC50 of approximately 25 μM, while dictamine showed an IC50 of approximately 15 μM under identical conditions. However, only dictamine relaxed noradrenaline (3 μM)-induced tonic contraction in nifedipine-pretreated aorta; fraxinellone at 500 μM failed to produce this effect, confirming its selective VDCC profile [1]. This mechanistic divergence means fraxinellone cannot be substituted by dictamine in protocols requiring selective VDCC interrogation.

vasorelaxation calcium channel selectivity cardiovascular pharmacology

Hepatotoxicity Risk Differential Among Cortex Dictamni Furanoterpenoids

Among four furan-containing terpenoids from Cortex Dictamni (fraxinellone, obacunone, limonin, rutaevin), only fraxinellone displayed significant hepatotoxicity both in cultured mouse primary hepatocytes and in mice [1]. The intrinsic clearance rate (CLint, Vmax/Km) for CYP450-mediated metabolic activation followed the order fraxinellone >> obacunone > limonin > rutaevin, and only fraxinellone caused significant hepatic glutathione (GSH) depletion and GSH conjugate formation in vivo [1]. This indicates that fraxinellone is the predominant hepatotoxic principle in Cortex Dictamni extract, a liability absent in obacunone, limonin, or rutaevin.

hepatotoxicity metabolic activation drug safety furan bioactivation

Feeding Deterrent Potency Advantage Over Dictamnine Against Stored-Product Pests

In a head-to-head bioassay-guided fractionation study of Dictamnus dasycarpus root bark, fraxinellone consistently exhibited lower EC50 values than dictamnine for feeding deterrence against two major stored-product pests [1]. Against Tribolium castaneum adults, fraxinellone EC50 was 36.4 ppm vs. 57.6 ppm for dictamnine (1.58× more potent); against T. castaneum larvae, 29.1 ppm vs. 47.9 ppm (1.65× more potent); against Sitophilus zeamais adults, 71.2 ppm vs. 91.7 ppm (1.29× more potent) [1].

antifeedant stored-product protection insecticidal activity Tribolium castaneum

Dual PD-L1/HIF-1α Targeting Activity Absent in Co-occurring Limonoids

Fraxinellone is the only natural degraded limonoid documented to inhibit PD-L1 expression through coordinated downregulation of HIF-1α protein synthesis and STAT3 activation, without affecting HIF-1α protein degradation [1]. In A549 lung adenocarcinoma cells, fraxinellone (0-100 μM, 12 h) reduced the proportion of PD-L1-positive cells from 20.4% to 11.4% . Neither obacunone nor limonin has been reported to directly inhibit PD-L1 expression; obacunone acts instead as a PD-1 immunotherapy enhancer via CD36 modulation [2], and limonin's anticancer mechanism involves cell-cycle arrest and apoptosis induction without PD-L1 engagement . This unique dual pathway inhibition makes fraxinellone irreplaceable for tumor immune evasion studies.

PD-L1 inhibitor HIF-1α cancer immunotherapy STAT3

Skin Permeation Differential vs. Dictamnine for Topical Formulation Decisions

In an in vitro permeation test (IVPT) comparing the two primary bioactive constituents of Cortex Dictamni, topically applied dictamnine demonstrated three-fold greater skin absorption than fraxinellone [1]. While both compounds reduced proinflammatory effectors (IL-4, IL-13, CCL5, CCL17) in keratinocytes and comparably suppressed RBL-2H3 cell degranulation, the superior dermal bioavailability of dictamnine limited the translational potential of topical fraxinellone for atopic dermatitis. In silico molecular docking further indicated preferential ceramide interaction with dictamnine over fraxinellone [1].

topical delivery skin permeation atopic dermatitis IVPT

Evidence-Backed Application Scenarios for 3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one (Fraxinellone) Procurement


Selective Voltage-Dependent Calcium Channel Pharmacology Studies

Fraxinellone is indicated as a selective VDCC blocker tool compound for ex vivo cardiovascular research, where its inability to block receptor-operated calcium channels (confirmed by lack of NA-induced tonic contraction relaxation at 500 μM) provides mechanistic selectivity unavailable from dictamine [1]. Use fraxinellone when the experimental objective requires clean VDCC pharmacology without ROCC interference.

Cortex Dictamni Hepatotoxicity Mechanistic Investigations

As the only hepatotoxic furanoterpenoid among the four major Cortex Dictamni components, fraxinellone is the essential reference standard for mechanistic studies of Dictamni-induced liver injury [2]. It serves as the positive control for CYP450-mediated furan bioactivation, GSH depletion, and in vivo hepatotoxicity assessment; obacunone, limonin, or rutaevin cannot fulfill this role.

Natural Product-Based Antifeedant Discovery and Stored-Product Protection

Fraxinellone's quantitatively superior feeding deterrence over dictamnine (EC50 advantage 1.29× to 1.65× across species) supports its selection as the lead scaffold for botanical antifeedant development targeting stored-product Coleoptera pests [3]. Procurement for structure–activity relationship (SAR) campaigns aiming to improve upon this baseline potency and selectivity is evidence-justified.

Tumor Immune Evasion Models Requiring Dual PD-L1/HIF-1α Blockade

Fraxinellone is the only Cortex Dictamni constituent with documented dual PD-L1/HIF-1α inhibitory activity (PD-L1-positive cell proportion reduced from 20.4% to 11.4% at 100 μM in A549 cells), mediated through coordinated STAT3 and HIF-1α pathway suppression [4]. This unique mechanism supports its use in cancer immunotherapy research where simultaneous checkpoint and hypoxia signaling blockade is experimentally required; dictamnine, obacunone, and limonin do not provide this dual pharmacology.

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